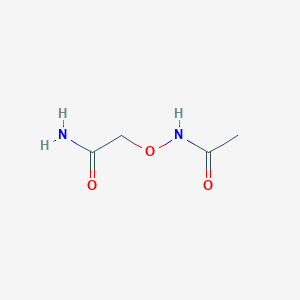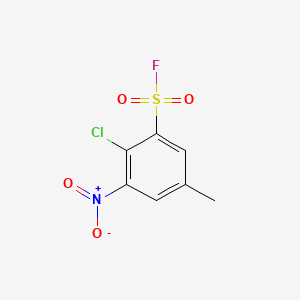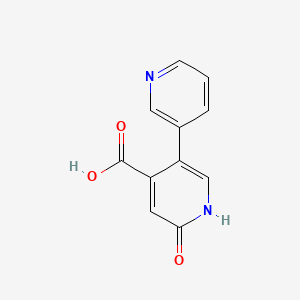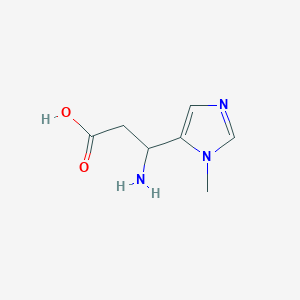![molecular formula C13H9F5N2O2 B13635520 4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B13635520.png)
4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one is a synthetic compound known for its unique chemical structure and properties. It is often used in biochemical studies and has applications in various scientific fields, including chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one involves several steps. The starting materials typically include 3,5-difluoro-4-hydroxybenzaldehyde and 2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one. The reaction conditions often require a base catalyst and a solvent such as ethanol or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atoms.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol and DMSO. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one has several scientific research applications:
Chemistry: It is used as a fluorophore in various chemical assays and imaging techniques.
Biology: The compound is employed in RNA imaging studies, particularly in live-cell imaging due to its fluorescence properties.
Mécanisme D'action
The mechanism of action of this compound involves its ability to fluoresce upon binding to specific targets. In biological systems, it binds to RNA aptamers such as Spinach2 and Broccoli, which activates its fluorescence. This property makes it useful for imaging RNA in living cells. The molecular targets include RNA sequences that form specific secondary structures, allowing the compound to bind and fluoresce .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one include:
3,5-Difluoro-4-hydroxybenzylidene imidazolinone (DFHBI): A synthetic analog of the GFP fluorophore used in biochemical studies.
Methanone, (4,5-difluoro-2-hydroxyphenyl)phenyl-: Another fluorophore with similar properties.
The uniqueness of this compound lies in its specific binding to RNA aptamers and its high fluorescence efficiency, making it particularly useful for live-cell imaging applications .
Propriétés
Formule moléculaire |
C13H9F5N2O2 |
|---|---|
Poids moléculaire |
320.21 g/mol |
Nom IUPAC |
(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-3-(2,2,2-trifluoroethyl)imidazol-4-one |
InChI |
InChI=1S/C13H9F5N2O2/c1-6-19-10(12(22)20(6)5-13(16,17)18)4-7-2-8(14)11(21)9(15)3-7/h2-4,21H,5H2,1H3/b10-4+ |
Clé InChI |
AWYCLBWNRONMQC-ONNFQVAWSA-N |
SMILES isomérique |
CC1=N/C(=C/C2=CC(=C(C(=C2)F)O)F)/C(=O)N1CC(F)(F)F |
SMILES canonique |
CC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



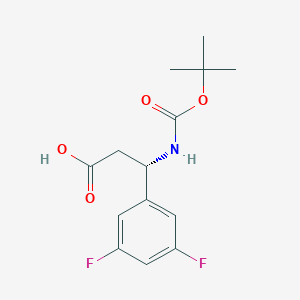
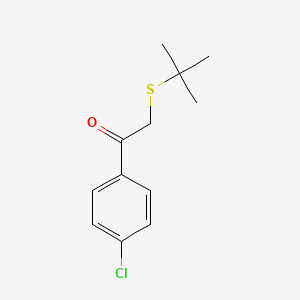
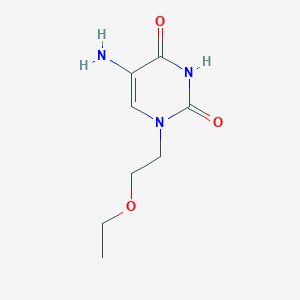

![3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole](/img/structure/B13635468.png)
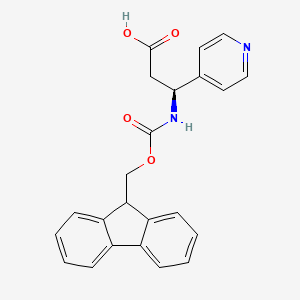
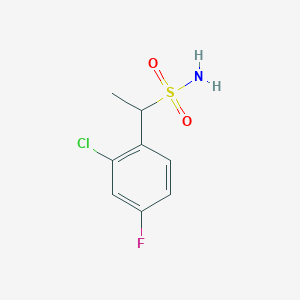

![rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride](/img/structure/B13635493.png)
